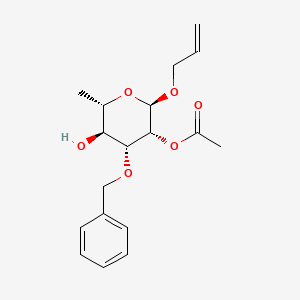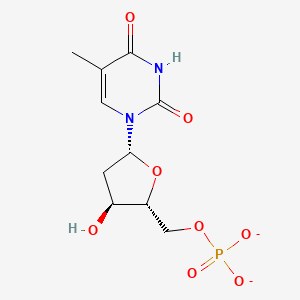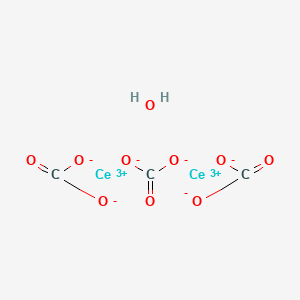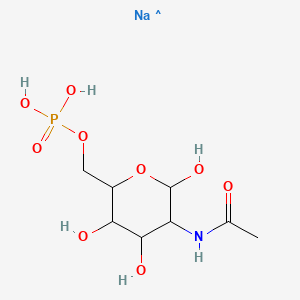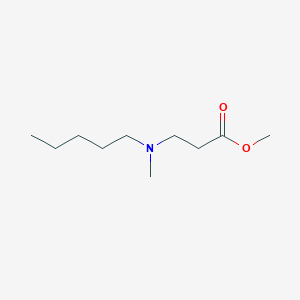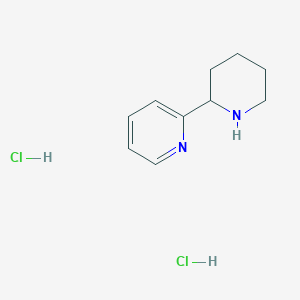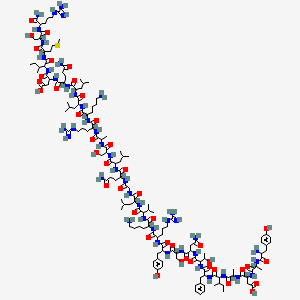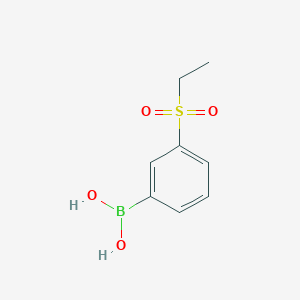
3-Chloro-2,4-difluorophenylacetic acid
Vue d'ensemble
Description
3-Chloro-2,4-difluorophenylacetic acid is a chemical compound with the molecular weight of 206.58 . It has the IUPAC name (3-chloro-2,4-difluorophenyl)acetic acid . and 95% .
Molecular Structure Analysis
The InChI code for 3-Chloro-2,4-difluorophenylacetic acid is 1S/C8H5ClF2O2/c9-7-5 (10)2-1-4 (8 (7)11)3-6 (12)13/h1-2H,3H2, (H,12,13) . The InChI key is HENNVWWQJGUCAH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-2,4-difluorophenylacetic acid is a solid . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Development of Novel Fluorescence Probes
A study developed novel fluorescence probes, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These probes can differentiate hROS from other reactive oxygen species and specifically detect hypochlorite, making them useful tools in biological and chemical applications (Setsukinai et al., 2003).
Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies
A scientometric review analyzed the global trends and gaps in studies on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. The review highlights the advancement in research on 2,4-D's toxicological impacts, suggesting future research focus on molecular biology, human exposure assessment, and pesticide degradation studies (Zuanazzi et al., 2020).
Catalytic Activity in Photodegradation of 2,4-D
Research on Fe3O4@WO3/SBA-15 nanomaterials demonstrated their catalytic activity in the photodegradation of 2,4-dichlorophenoxyacetic acid under ultraviolet irradiation, presenting a potential method for the removal of this herbicide from water resources (Lima et al., 2020).
Advanced Electrochemical Oxidation for Herbicide Degradation
A study employing advanced electrochemical oxidation methods like electro-Fenton and photoelectro-Fenton has shown effective degradation of herbicides like 4-chlorophenoxyacetic acid in aqueous mediums, suggesting potential applications for water treatment and environmental remediation (Boye et al., 2002).
Enhanced Phytoremediation of 2,4-D Contaminated Substrates
The use of bacterial endophytes to enhance phytoremediation of 2,4-dichlorophenoxyacetic acid contaminated substrates was explored, indicating the potential for utilizing symbiotic relationships between plants and bacteria to clean up herbicide-contaminated environments (Germaine et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-chloro-2,4-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7-5(10)2-1-4(8(7)11)3-6(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENNVWWQJGUCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279737 | |
| Record name | 3-Chloro-2,4-difluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluorophenylacetic acid | |
CAS RN |
886761-66-6 | |
| Record name | 3-Chloro-2,4-difluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4-difluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



